molecular formula C33H46O8 B1230884 12-O-Undecadienoylphorbol-13-acetate CAS No. 85527-86-2

12-O-Undecadienoylphorbol-13-acetate

Cat. No. B1230884
CAS RN: 85527-86-2
M. Wt: 570.7 g/mol
InChI Key: DSJJIOIWLRHICX-SQIWNDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“12-O-Undecadienoylphorbol-13-acetate” is a chemical compound with the molecular formula C33H46O8 . It is a diester of phorbol . It is used as a cPKC or nPKC activator because it can substitute diacylglycerol by directly binding to the C1 domain, leading to PKC activation .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 90 bonds, including 44 non-H bonds, 7 multiple bonds, 12 rotatable bonds, 7 double bonds, and various ring structures .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds like TPA have been studied extensively. For instance, TPA is known to activate protein kinase C, which regulates various biological activities, including cell proliferation, differentiation, migration, tissue remodeling, gene expression, and cell death .

Safety and Hazards

While specific safety and hazard information for “12-O-Undecadienoylphorbol-13-acetate” is not available, it’s important to handle all chemical compounds with care, following good industrial hygiene and safety practices .

Future Directions

The future directions of “12-O-Undecadienoylphorbol-13-acetate” research could involve further exploration of its potential effects on various biological activities, similar to those observed with TPA . This could provide valuable insights into its potential applications in biomedical research and therapeutic interventions.

properties

CAS RN

85527-86-2

Molecular Formula

C33H46O8

Molecular Weight

570.7 g/mol

IUPAC Name

[13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E)-undeca-2,4-dienoate

InChI

InChI=1S/C33H46O8/c1-7-8-9-10-11-12-13-14-15-26(36)40-29-21(3)32(39)24(27-30(5,6)33(27,29)41-22(4)35)17-23(19-34)18-31(38)25(32)16-20(2)28(31)37/h12-17,21,24-25,27,29,34,38-39H,7-11,18-19H2,1-6H3/b13-12+,15-14+

InChI Key

DSJJIOIWLRHICX-SQIWNDBBSA-N

Isomeric SMILES

CCCCCC/C=C/C=C/C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

SMILES

CCCCCCC=CC=CC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

Canonical SMILES

CCCCCCC=CC=CC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

synonyms

12-O-undecadienoylphorbol-13-acetate
NSC 353447
NSC-353447

Origin of Product

United States

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